N-[3,5-dimethyl-4-[methyl-(4-methylphenyl)sulfonylamino]phenyl]acetamide
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Overview
Description
N-[3,5-dimethyl-4-[methyl-(4-methylphenyl)sulfonylamino]phenyl]acetamide is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-dimethyl-4-[methyl-(4-methylphenyl)sulfonylamino]phenyl]acetamide typically involves multi-step organic reactions. One common method includes the reaction of 3,5-dimethyl-4-aminophenyl with methyl-(4-methylphenyl)sulfonyl chloride under controlled conditions to form the intermediate product. This intermediate is then reacted with acetic anhydride to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing automated systems and advanced reaction monitoring techniques to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N-[3,5-dimethyl-4-[methyl-(4-methylphenyl)sulfonylamino]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the compound, potentially altering its chemical properties.
Reduction: This reaction removes oxygen atoms or adds hydrogen atoms, often resulting in a simpler structure.
Substitution: This reaction involves replacing one functional group with another, which can significantly change the compound’s reactivity and interactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Various halogenating agents and nucleophiles are employed, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[3,5-dimethyl-4-[methyl-(4-methylphenyl)sulfonylamino]phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a pharmaceutical agent.
Medicine: Research is ongoing to explore its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-[3,5-dimethyl-4-[methyl-(4-methylphenyl)sulfonylamino]phenyl]acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-[2-methyl-4-[(4-methylphenyl)sulfonylamino]phenyl]acetamide
- Methanone, (4-methylphenyl)phenyl-
Uniqueness
N-[3,5-dimethyl-4-[methyl-(4-methylphenyl)sulfonylamino]phenyl]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methyl and sulfonylamino groups play crucial roles in its reactivity and interactions with other molecules, setting it apart from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its significance in various scientific domains
Properties
IUPAC Name |
N-[3,5-dimethyl-4-[methyl-(4-methylphenyl)sulfonylamino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-12-6-8-17(9-7-12)24(22,23)20(5)18-13(2)10-16(11-14(18)3)19-15(4)21/h6-11H,1-5H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APGBSISDCBLMEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=C(C=C2C)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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